N-(4-nitro-1H-pyrazol-5-yl)acetamide

Descripción general

Descripción

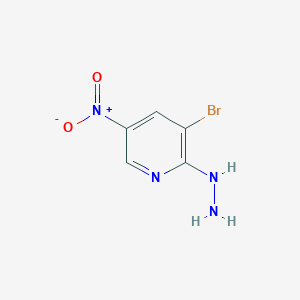

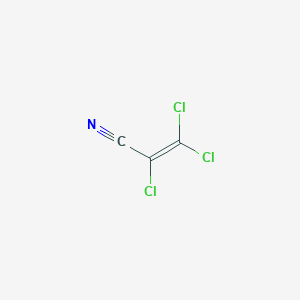

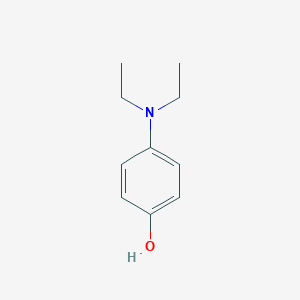

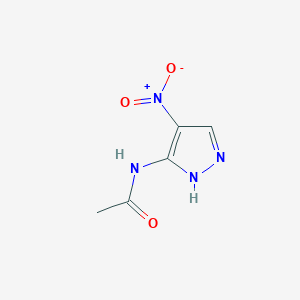

N-(4-nitro-1H-pyrazol-5-yl)acetamide, also known as NNPA, is a synthetic compound that has been used for a variety of scientific and research applications. It is a nitrogen-containing heterocyclic compound, and is composed of a pyrazole ring with a nitro group attached to its 5-position and an acetamide group attached to its nitrogen atom. This compound has been studied extensively in the past few decades, and its various biochemical and physiological effects have been explored.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway of N-(4-nitro-1H-pyrazol-5-yl)acetamide involves the reaction of 4-nitro-1H-pyrazole with ethyl acetate followed by the reaction of the resulting intermediate with ammonia.

Starting Materials

4-nitro-1H-pyrazole, ethyl acetate, ammonia

Reaction

Step 1: 4-nitro-1H-pyrazole is reacted with ethyl acetate in the presence of a base catalyst to form N-(4-nitro-1H-pyrazol-5-yl)ethyl acetate intermediate., Step 2: The intermediate is then reacted with ammonia in the presence of a reducing agent to form N-(4-nitro-1H-pyrazol-5-yl)acetamide product., Step 3: The product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Aplicaciones Científicas De Investigación

N-(4-nitro-1H-pyrazol-5-yl)acetamide has been used in a variety of scientific research applications, including as a model compound to study the mechanism of action of enzyme inhibitors, as a substrate in enzyme assays, and as a reagent in the synthesis of other compounds. It has also been used to study the biochemical and physiological effects of nitro-containing compounds, and to investigate the effects of nitro-containing compounds on the activity of enzymes. In addition, N-(4-nitro-1H-pyrazol-5-yl)acetamide has been used to study the effects of nitro-containing compounds on the structure and function of proteins.

Mecanismo De Acción

The mechanism of action of N-(4-nitro-1H-pyrazol-5-yl)acetamide is not yet fully understood. However, it is believed that the nitro group of N-(4-nitro-1H-pyrazol-5-yl)acetamide interacts with the active site of enzymes, leading to the inhibition of enzyme activity. This inhibition is thought to be due to the formation of a covalent bond between the nitro group and the enzyme, which blocks the active site of the enzyme and prevents it from binding to its substrate. In addition, the acetamide group of N-(4-nitro-1H-pyrazol-5-yl)acetamide may also interact with the active site of enzymes, causing further inhibition.

Efectos Bioquímicos Y Fisiológicos

N-(4-nitro-1H-pyrazol-5-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-nitro-1H-pyrazol-5-yl)acetamide can inhibit the activity of enzymes such as phosphodiesterases, proteases, and phosphatases. In addition, N-(4-nitro-1H-pyrazol-5-yl)acetamide has been shown to inhibit the activity of enzymes involved in the metabolism of drugs such as acetaminophen and ibuprofen. N-(4-nitro-1H-pyrazol-5-yl)acetamide has also been found to have anti-inflammatory and anti-cancer effects, and has been shown to inhibit the growth of cancer cells in vitro.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-nitro-1H-pyrazol-5-yl)acetamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, N-(4-nitro-1H-pyrazol-5-yl)acetamide is relatively stable and has a relatively low toxicity. However, there are some limitations to using N-(4-nitro-1H-pyrazol-5-yl)acetamide in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, N-(4-nitro-1H-pyrazol-5-yl)acetamide can be toxic if ingested in large amounts, and should be handled with care.

Direcciones Futuras

There are a number of potential future directions related to N-(4-nitro-1H-pyrazol-5-yl)acetamide. For example, further research could be conducted to better understand the mechanism of action of N-(4-nitro-1H-pyrazol-5-yl)acetamide and its effects on enzyme activity. In addition, further studies could be conducted to investigate the effects of N-(4-nitro-1H-pyrazol-5-yl)acetamide on other biochemical and physiological processes, such as its effects on the metabolism of drugs. Finally, research could be conducted to explore the potential use of N-(4-nitro-1H-pyrazol-5-yl)acetamide as a therapeutic agent for the treatment of various diseases.

Propiedades

IUPAC Name |

N-(4-nitro-1H-pyrazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-3(10)7-5-4(9(11)12)2-6-8-5/h2H,1H3,(H2,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMPQAQKCPHLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600147 | |

| Record name | N-(4-Nitro-1H-pyrazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-nitro-1H-pyrazol-5-yl)acetamide | |

CAS RN |

16461-96-4 | |

| Record name | N-(4-Nitro-1H-pyrazol-3-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16461-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Nitro-1H-pyrazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.